molecular formula C21H20N2O3 B2922673 3-isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892424-31-6

3-isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2922673
CAS No.: 892424-31-6
M. Wt: 348.402
InChI Key: PIHFTNMWRNAADK-UHFFFAOYSA-N
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Description

3-isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H20N2O3 and its molecular weight is 348.402. The purity is usually 95%.
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Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-13(2)23-20(24)19-18(16-6-4-5-7-17(16)26-19)22(21(23)25)12-15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHFTNMWRNAADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a benzofuro-pyrimidine core with isopropyl and 4-methylbenzyl substituents. This unique configuration is believed to influence its biological activity significantly.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of benzofuro-pyrimidines have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)12Induces apoptosis via caspase activation
Related Benzofuro-PyrimidinesA549 (Lung)15Cell cycle arrest and apoptosis
Other AnaloguesHeLa (Cervical)10Inhibition of proliferation

Antimicrobial Properties

In addition to anticancer effects, compounds with similar structures have demonstrated antimicrobial activity against various pathogens. Studies have shown that modifications in the benzofuro-pyrimidine framework can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Overview

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)Activity Type
This compoundStaphylococcus aureus32 µg/mLBactericidal
Related CompoundsEscherichia coli64 µg/mLBacteriostatic

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase cascades.
  • Cell Cycle Arrest : It can interfere with cell cycle progression at various checkpoints, preventing cancer cell proliferation.
  • Antimicrobial Action : The presence of specific functional groups enhances interaction with microbial membranes or essential metabolic pathways.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Study on Breast Cancer Cells : A recent study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 cells. The underlying mechanism was linked to the activation of p53 signaling pathways .
  • Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus at low concentrations. This suggests potential for development as an antimicrobial agent in clinical settings .

Q & A

Q. What synthetic strategies are employed for constructing the benzofuro[3,2-d]pyrimidine-2,4-dione core?

The core structure is typically synthesized via cyclocondensation reactions. For example, refluxing trifluoromethyl-substituted precursors with urea in ethanol under basic conditions (e.g., sodium ethoxide) promotes cyclization . Alkylation at the N1 position is achieved using benzyl chlorides in DMF with potassium carbonate as a base, followed by purification via silica gel chromatography . Substituents like isopropyl groups are introduced via nucleophilic substitution or Mitsunobu reactions, requiring optimization of solvent polarity and reaction time to avoid byproducts.

Q. How is purity and structural confirmation achieved for this compound?

Purity is validated using reversed-phase HPLC (C18 column, 100 × 4 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at a flow rate of 1.0 mL/min . Structural confirmation relies on 1H^1H NMR (500 MHz, DMSO-d6_6) to identify key protons (e.g., NH at δ 10.2–11.5 ppm, aromatic protons at δ 6.8–8.1 ppm) and 13C^{13}C NMR to resolve carbonyl carbons (C=O at δ 160–170 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization provides exact mass verification .

Q. What analytical techniques are critical for characterizing crystalline forms?

Single-crystal X-ray diffraction (SCXRD) at 90 K resolves the molecular packing and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions in hydrates) . Differential scanning calorimetry (DSC) identifies polymorphic transitions by analyzing endothermic peaks between 180–220°C. Powder X-ray diffraction (PXRD) compares experimental patterns with simulated data from SCXRD to confirm phase purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

Discrepancies in 1H^1H NMR signals (e.g., split peaks or unexpected shifts) often arise from residual solvents or tautomeric equilibria. Deuterated solvents like DMSO-d6_6 or CDCl3_3 should be rigorously dried, and spectra acquired at elevated temperatures (50–60°C) to minimize tautomerism . For ambiguous NOE correlations, 2D NMR (COSY, HSQC) clarifies through-space and through-bond interactions. Cross-referencing with computational NMR predictions (DFT/B3LYP/6-31G*) helps validate assignments .

Q. What methods optimize substituent effects on biological activity?

Structure-activity relationship (SAR) studies require systematic variation of substituents. For example:

  • Aromatic substituents : Introducing electron-withdrawing groups (e.g., -CF3_3) at the 4-methylbenzyl position enhances metabolic stability but may reduce solubility. This is assessed via logP measurements (shake-flask method) and cytochrome P450 inhibition assays .
  • Alkyl chains : Isopropyl groups at N3 improve lipophilicity, quantified using immobilized artificial membrane (IAM) chromatography. Bioactivity is tested in cellular models (e.g., IC50_{50} in kinase inhibition assays) .

Q. How can computational methods predict binding modes and metabolic pathways?

Molecular docking (AutoDock Vina) with homology-modeled targets (e.g., kinase domains) identifies key interactions like π-π stacking with Phe residues or hydrogen bonds with catalytic lysines . For metabolic stability, in silico tools like MetaSite predict phase I oxidation sites (e.g., benzylic C–H bonds) . MD simulations (GROMACS) over 100 ns trajectories assess conformational stability of ligand-protein complexes .

Q. What green chemistry approaches are viable for large-scale synthesis?

Oxidative cyclization using NaOCl in ethanol at room temperature replaces toxic oxidants like Cr(VI) salts, achieving >70% yield with minimal waste . Solvent-free mechanochemical synthesis (ball milling) reduces E-factors for N-alkylation steps. Reaction progress is monitored via in situ Raman spectroscopy to avoid over-alkylation .

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